N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound featuring an indole moiety, a trifluoromethyl group, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The propanamide group is usually added through an amide coupling reaction using reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.
Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Trifluoromethyl alcohol.
Substitution: N-alkylated indoles.
Scientific Research Applications
Medicine: It can be explored as a lead compound for drug development, particularly in targeting diseases such as cancer, inflammation, and microbial infections.
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: It can be used in biochemical studies to understand enzyme mechanisms and receptor interactions.
Industry: It can be utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanamide
N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness: This compound is unique due to its specific structural features, such as the trifluoromethyl group and the hydroxylated indole moiety, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-26-13-17(16-4-2-3-5-18(16)26)19(27)12-25-20(28)11-8-14-6-9-15(10-7-14)21(22,23)24/h2-7,9-10,13,19,27H,8,11-12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGUOASKEGIJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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